molecular formula C13H14N4O4S B2963815 methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate CAS No. 2194849-30-2

methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate

Cat. No.: B2963815
CAS No.: 2194849-30-2
M. Wt: 322.34
InChI Key: ZUJWYAXFWKMDST-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate is a heterocyclic compound featuring a benzoate ester core linked to an azetidine ring via a sulfonyl group. The azetidine moiety is further substituted with a 1,2,3-triazole ring. Its synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation , while crystallographic characterization could utilize SHELX software for refinement .

Properties

IUPAC Name

methyl 4-[3-(triazol-1-yl)azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-21-13(18)10-2-4-12(5-3-10)22(19,20)16-8-11(9-16)17-7-6-14-15-17/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJWYAXFWKMDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group is often added via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole oxides, while reduction of the ester group results in the corresponding alcohol .

Scientific Research Applications

Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The sulfonyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to its target . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Triazole-Containing Sulfonamides

Example 1: Compound 16 from
This fluorinated glycoconjugate features a 1,2,3-triazole linked to a tetrahydropyran ring and a perfluorinated chain. Key differences include:

  • Backbone : Compound 16 has a carbohydrate backbone, whereas the target compound uses a benzoate-azetidine scaffold.
  • Functionality : The fluorinated chain in Compound 16 enhances hydrophobicity, while the target compound’s sulfonyl group increases polarity.
  • Applications : Compound 16 is designed for bioconjugation or drug delivery, while the target compound’s smaller size may favor receptor binding in pharmaceuticals .

Example 2: Sulfonylurea Herbicides () Compounds like metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a sulfonyl group and benzoate ester but differ critically:

  • Core Heterocycle : Herbicides use triazine rings, whereas the target compound employs triazole and azetidine.
  • Linker : Sulfonylurea bridges in herbicides enable herbicidal activity (acetolactate synthase inhibition), while the target’s azetidine-triazole system may modulate pharmacokinetics or target selectivity .

Azetidine Derivatives

Azetidine rings are rare in commercial compounds due to synthetic challenges. In contrast, azetidines in antiviral or CNS drugs often lack sulfonyl-triazole substituents, focusing instead on amine or carbonyl functionalities.

Triazole-Based Pharmaceuticals

Example: Antifungal Agents
Triazoles like fluconazole feature two triazole rings but lack sulfonyl or azetidine groups. The target compound’s sulfonyl-azetidine moiety may alter solubility and bioavailability, offering a distinct pharmacokinetic profile.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Applications
Target Compound Benzoate-azetidine Sulfonyl, triazole Drug discovery, materials
Metsulfuron Methyl Ester Benzoate-triazine Sulfonylurea, triazine Herbicide
Compound 16 Carbohydrate-perfluorinated Triazole, fluorocarbon Bioconjugation

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s triazole synthesis via CuAAC offers regioselectivity advantages over classical methods .
  • Structural Uniqueness : The azetidine-triazole-sulfonyl combination distinguishes it from herbicides (triazine-based) and bioconjugates (carbohydrate-based).
  • Potential Applications: Its polarity and rigidity suggest utility in kinase inhibitors or covalent binders, contrasting with sulfonylureas’ enzymatic inhibition .

Biological Activity

Methyl 4-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique combination of a triazole ring and an azetidine structure, which are known for their diverse biological activities. The synthesis typically involves multi-step processes that include the formation of the azetidine and triazole rings followed by coupling with a benzoate moiety. The synthetic routes often employ nucleophilic substitution reactions and cyclization steps to achieve the desired structure .

Target Enzyme: Acetylcholinesterase (AChE)

The primary target of this compound is acetylcholinesterase (AChE). The compound inhibits AChE, leading to increased levels of acetylcholine in the synaptic cleft. This can enhance cholinergic transmission, which is particularly beneficial in conditions such as Alzheimer's disease where cholinergic signaling is compromised .

Pharmacological Properties

The compound exhibits several pharmacological properties:

  • Neuroprotective Effects : By inhibiting AChE, it may improve cognitive functions in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
Activity Type Effect
NeuroprotectiveEnhances cholinergic transmission
AntibacterialSignificant activity against various bacteria
AntifungalModerate activity against fungal strains

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:

  • A study reported that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Research Applications

This compound has been explored for various applications in scientific research:

  • Medicinal Chemistry : Investigated as a potential therapeutic agent due to its unique structural features.
  • Chemical Biology : Used as a probe to study molecular interactions and pathways in biological systems .

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